molecular formula C11H8N4O2 B3022508 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile CAS No. 1119391-10-4

2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile

Cat. No. B3022508
CAS RN: 1119391-10-4
M. Wt: 228.21 g/mol
InChI Key: JWLIAYAJCXIUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diazonium salts with appropriate nucleophiles. For instance, paper describes a green synthesis method for a pyrazole derivative using a coupling reaction between 4-nitrophenyl diazonium chloride and 5-aminopyrazole-4-carbonitrile. Similarly, paper

Scientific Research Applications

  • Hydrogen Bonding and Molecular Structure :

    • Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate shows a polarized structure with molecules linked into chains by hydrogen bonds, which may have implications in material sciences (Portilla et al., 2007).
    • Similar hydrogen-bonded structures are observed in methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, indicating potential applications in crystallography and materials research (Portilla et al., 2007).
  • Synthesis of Novel Derivatives :

    • The synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives from a precursor related to 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile shows potential applications in antiviral research, specifically against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).
  • Catalyst-Free Combinatorial Library Synthesis :

    • A catalyst-free synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water at ambient temperature demonstrates the chemical's role in eco-friendly and efficient synthesis methods (Kumaravel & Vasuki, 2009).
  • Study of Intramolecular Hydrogen Bonding :

    • Analysis of pyrazole derivatives, similar in structure to 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile, provides insights into the impact of intramolecular hydrogen bonding on their reactivity, which is essential in designing new compounds and materials (Szlachcic et al., 2020).
  • Antibacterial and Antifungal Activities :

    • Derivatives synthesized from compounds similar to 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile show notable antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Al-Adiwish et al., 2017).
  • Synthesis of Novel Pyrazole Derivatives :

    • Novel pyrazole derivatives have been synthesized for potential applications in bacterial biofilm and MurB inhibitors, showcasing the compound's relevance in medicinal chemistry and drug development (Mekky & Sanad, 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2-(1-methyl-1h-pyrazol-4-yl)morpholine and 2-(4-methyl-pyrazol-1-yl)-propionic acid , have been studied, suggesting that the pyrazole group might interact with certain biological targets

Mode of Action

The mode of action of 2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes would depend on the nature of the targets, which are yet to be identified.

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c1-8-6-13-14(7-8)11-3-2-10(15(16)17)4-9(11)5-12/h2-4,6-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLIAYAJCXIUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-methyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.